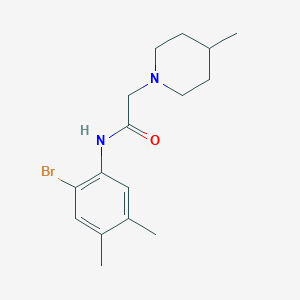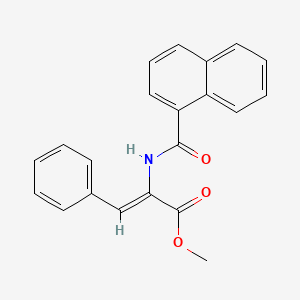![molecular formula C20H16BrNO3S B4682279 methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4682279.png)
methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as BMBMT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMBMT is a member of the thiophene family of compounds, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation. Furthermore, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess neuroprotective activity by inhibiting the aggregation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its ability to inhibit the activity of HDACs, which are enzymes that regulate gene expression. This makes this compound a potential candidate for epigenetic research. In addition, this compound has been shown to possess anti-inflammatory and neuroprotective activity, making it a potential candidate for research in the areas of inflammation and neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with. In addition, this compound is a synthetic compound, which means that it may have limited applicability in studies involving natural products.
Direcciones Futuras
There are several future directions for research involving methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of research could focus on the development of more efficient synthesis methods for this compound to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research areas. Furthermore, research could focus on the development of analogs of this compound with improved solubility and bioactivity. Overall, this compound has significant potential for scientific research and could lead to the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has been found to exhibit a wide range of biological activities, making it a potential candidate for various scientific research applications. Some of the research areas where this compound has been studied include cancer, inflammation, and neurodegenerative diseases. This compound has been shown to possess anti-proliferative activity against various cancer cell lines, making it a potential candidate for cancer therapy. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to possess neuroprotective activity by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3S/c1-12-7-9-13(10-8-12)15-11-26-19(17(15)20(24)25-2)22-18(23)14-5-3-4-6-16(14)21/h3-11H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMWQESIMBQCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682199.png)

![methyl [(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetate](/img/structure/B4682207.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4682221.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4682226.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4682227.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4682234.png)
![N-(4-methoxyphenyl)-4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4682240.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide dihydrochloride](/img/structure/B4682253.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4682262.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682271.png)

![N-allyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4682294.png)
![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4682299.png)